H-Phe-chloromethylketone hcl H-Phe-chloromethylketone hcl
Brand Name: Vulcanchem
CAS No.: 52735-71-4
VCID: VC21539179
InChI: InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

H-Phe-chloromethylketone hcl

CAS No.: 52735-71-4

VCID: VC21539179

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

H-Phe-chloromethylketone hcl - 52735-71-4

Description

H-Phe-chloromethylketone HCl, also known as (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride, is a chemical compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol . It is a derivative of phenylalanine and is used in various biochemical applications, particularly as an inhibitor for certain enzymes.

Synonyms and Identifiers

  • CAS Numbers: 52735-71-4 and 34351-19-4 .

  • Synonyms: H-Phe-chloromethylketone hydrochloride, Phenylalanine-chloromethylketone hydrochloride, among others .

Biological Applications

H-Phe-chloromethylketone HCl is primarily used as an irreversible inhibitor for certain proteases. Chloromethyl ketones are known to covalently bind to the active site of enzymes, leading to their inactivation. This mechanism is similar to that of other chloromethyl ketones, which are used to study enzyme activity and specificity .

Enzyme Inhibition

Chloromethyl ketones, including H-Phe-chloromethylketone HCl, are effective inhibitors of serine proteases. They work by alkylating a nucleophilic residue in the enzyme's active site, thereby irreversibly inhibiting the enzyme . This property makes them useful tools in biochemical research for studying enzyme mechanisms and specificity.

Comparison with Other Chloromethyl Ketones

Other chloromethyl ketones, such as phenyl chloromethyl ketone (PCK) and benzyl chloromethyl ketone (BCK), have been studied for their inhibitory effects on chymotrypsin. These compounds can alkylate methionine and histidine residues, depending on their structure and the enzyme's binding site .

Synthesis and Purification

The synthesis of peptide chloromethyl ketones typically involves conventional organic chemistry methods. Purification is often achieved through chromatography techniques, such as silica gel column chromatography .

CAS No. 52735-71-4
Product Name H-Phe-chloromethylketone hcl
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name (3S)-3-amino-1-chloro-4-phenylbutan-2-one
Standard InChI InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
Standard InChIKey CNNSBPMDYXZFTQ-VIFPVBQESA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N
SMILES C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)CCl)N
Synonyms H-Phe-chloromethylketone.HCl;H-PHE-CHLOROMETHYLKETONEHCL;52735-71-4;DLNJXAGVYFIVJM-FVGYRXGTSA-N;MolPort-020-004-779;V6404;K-9607;(S)-4-Chloro-3-oxo-1-phenylbutan-2-aminiumchloride;(S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride;(3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride;(3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride
PubChem Compound 4369560
Last Modified Jul 19 2023

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